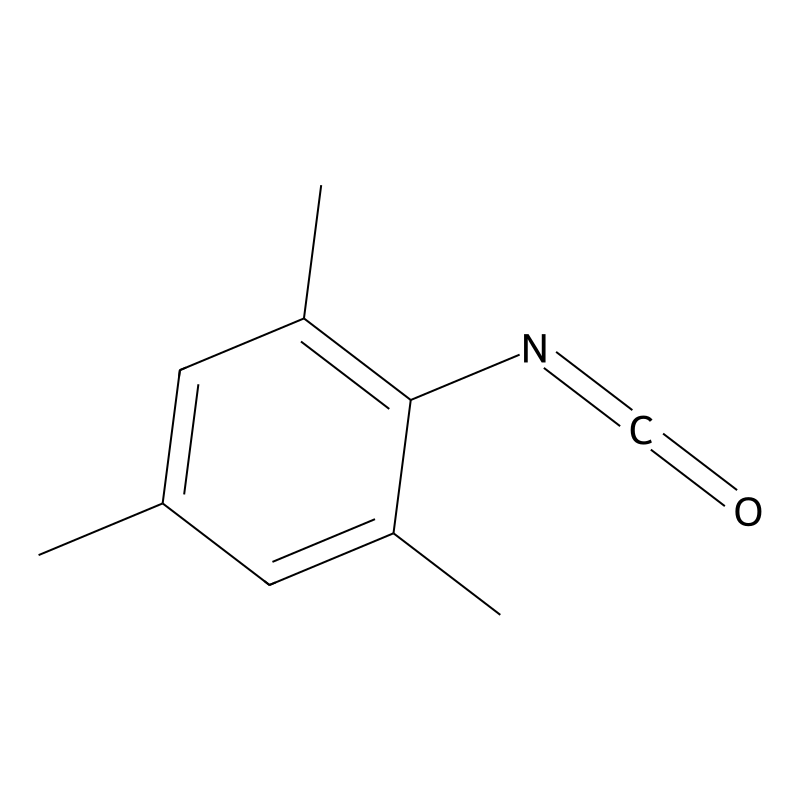

2,4,6-Trimethylphenyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Origin: Commercially available from chemical suppliers like Sigma-Aldrich and Thermo Fisher Scientific [, ].

- Significance: Limited information exists on its specific applications in research, but its role as a synthetic intermediate suggests its potential use in the production of various organic molecules.

Molecular Structure Analysis

The key feature of 2,4,6-Trimethylphenyl isocyanate is the presence of an isocyanate functional group (N=C=O) bonded to a trimethylated (having three methyl groups) phenyl ring. The phenyl ring provides aromatic stability, while the isocyanate group is highly reactive due to the presence of a double bond and a lone pair on the nitrogen atom [].

Chemical Reactions Analysis

Synthesis

Specific details on the synthesis of 2,4,6-Trimethylphenyl isocyanate are not readily available in scientific literature. However, isocyanates are generally prepared from the reaction of phosgene (COCl₂) with amines [].

Reactions with nucleophiles

Due to the electrophilic nature of the carbon atom in the isocyanate group, it readily reacts with nucleophiles (species with electron-donating ability). This includes reactions with:

Decomposition

2,4,6-Trimethylphenyl isocyanate is moisture sensitive and undergoes hydrolysis in water to form the corresponding amine and carbon dioxide [].

Physical And Chemical Properties Analysis

- Melting point: 44-48 °C (literature value) [].

- Boiling point: No data available.

- Solubility: Presumed to be insoluble in water due to the presence of the hydrophobic aromatic ring, but soluble in organic solvents like dichloromethane or toluene (based on the functional groups).

- Stability: Moisture sensitive and decomposes in water [].

- Other properties: No data available on flammability, reactivity, or other properties.

Mechanism of Action (Not Applicable)

2,4,6-Trimethylphenyl isocyanate is not a biological molecule and does not have a known mechanism of action in living systems.

Organic Synthesis Intermediate

,4,6-Trimethylphenyl isocyanate is primarily used as a building block in organic synthesis. Due to the presence of the isocyanate functional group (-NCO), it can readily react with various nucleophiles to form new carbon-nitrogen bonds. This property makes it a valuable intermediate for the synthesis of diverse organic molecules, including:

- Polyurethanes: By reacting with polyols (molecules containing multiple hydroxyl groups), 2,4,6-trimethylphenyl isocyanate can be incorporated into the backbone of polyurethanes []. These polymers possess a wide range of applications, from foams and elastomers to coatings and adhesives.

- Carbamates: Reaction with amines can lead to the formation of carbamate derivatives []. Carbamates find use in various fields, including agriculture (as insecticides) and medicine (as pharmaceuticals).

- Urea derivatives: Under specific reaction conditions, 2,4,6-trimethylphenyl isocyanate can participate in the synthesis of substituted urea molecules []. Urea derivatives have applications in pharmaceuticals, agrochemicals, and materials science.

Research on Material Properties

Some scientific research explores the potential applications of 2,4,6-trimethylphenyl isocyanate itself or materials derived from it. This research might focus on:

- Development of new polymers with specific properties: By incorporating 2,4,6-trimethylphenyl isocyanate into polymer structures, researchers can tailor properties like thermal stability, mechanical strength, and chemical resistance.

- Studies on self-assembly behavior: Depending on the reaction conditions and other components present, 2,4,6-trimethylphenyl isocyanate derivatives might exhibit self-assembly properties, forming ordered structures at the molecular level. This behavior holds potential for applications in nanotechnology and advanced materials.

- Nucleophilic Addition: The compound can react with nucleophiles (such as amines or alcohols) to form ureas or carbamates.

- Polymerization: It can polymerize with polyols to produce polyurethane materials.

- Cycloaddition Reactions: 2,4,6-Trimethylphenyl isocyanate can participate in cycloaddition reactions under specific conditions, forming cyclic compounds .

Several methods exist for synthesizing 2,4,6-trimethylphenyl isocyanate:

- From Amines: One common method involves the reaction of 2,4,6-trimethylphenylamine with phosgene or other carbonylating agents to yield the corresponding isocyanate.

- Direct Synthesis: Another approach includes reacting trimethylphenol with an appropriate source of nitrogen (like carbamoyl chloride) under controlled conditions .

These methods typically require careful control of reaction conditions due to the reactivity of the intermediates involved.

2,4,6-Trimethylphenyl isocyanate serves various roles in industrial and research applications:

- Chemical Synthesis Intermediate: It is primarily used as an intermediate in organic synthesis for producing pharmaceuticals and agrochemicals.

- Polymer Production: The compound plays a crucial role in synthesizing polyurethane products.

- Research

Interaction studies involving 2,4,6-trimethylphenyl isocyanate often focus on its reactivity with biological macromolecules. Research indicates that isocyanates can modify proteins and nucleic acids through covalent bonding. Such modifications may lead to alterations in biological functions and are essential for understanding the compound's potential health impacts .

Several compounds share structural similarities with 2,4,6-trimethylphenyl isocyanate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Isopropylphenyl Isocyanate | C₁₁H₁₃NO | Contains an isopropyl substituent |

| Phenyl Isocyanate | C₇H₅NO | Simplest aromatic isocyanate |

| 4-Methylphenyl Isocyanate | C₉H₉NO | Methyl group at para position |

Uniqueness of 2,4,6-Trimethylphenyl Isocyanate:

- The presence of three methyl groups at the 2-, 4-, and 6-positions on the phenyl ring distinguishes it from other isocyanates. This specific arrangement influences its reactivity and steric properties compared to simpler or differently substituted aromatic isocyanates.

The phosgene-mediated synthesis represents the most established industrial route for producing 2,4,6-trimethylphenyl isocyanate, utilizing the reaction between mesitylamine (2,4,6-trimethylaniline) and phosgene under controlled conditions [1] [2]. This traditional pathway involves a two-stage process where the primary amine initially forms carbamoyl chloride intermediates, followed by thermal decomposition to yield the desired isocyanate product [2] [3].

The liquid phase phosgene method demonstrates superior control over reaction parameters, enabling isocyanate production under relatively mild conditions, even approaching room temperature in some configurations [4] [3]. However, this approach exhibits extended reaction times and elevated solvent requirements compared to alternative methodologies [3]. The process commences with the formation of amine hydrochloride or carbonate salts through reaction with hydrogen chloride or carbon dioxide gas, subsequently treated with liquid phase phosgene to generate the isocyanate functionality [3].

Gas phase phosgene methodology offers significant advantages for 2,4,6-trimethylphenyl isocyanate synthesis, particularly in terms of reaction efficiency and product quality [4] [3]. This approach involves vaporization of the mesitylamine precursor at elevated temperatures ranging from 200 to 600 degrees Celsius, followed by direct reaction with gaseous phosgene [3]. The gas phase process achieves remarkably short reaction residence times of less than one minute, coupled with high space-time yields and reduced byproduct formation [4] [3].

Recent developments in phosgene-mediated synthesis have focused on continuous preparation methods utilizing multi-stage reactor systems [2]. These systems employ dynamic mixers for the initial stage, followed by at least one reactor for the second stage, and material separating apparatus for the third stage, with carefully controlled pressure differentials throughout the process [2].

Optimization Parameters for Phosgene-Mediated Synthesis

| Parameter | Liquid Phase | Gas Phase |

|---|---|---|

| Temperature Range | 20-100°C | 200-600°C |

| Reaction Time | 2-24 hours | <1 minute |

| Pressure | Atmospheric | 1-5 atm |

| Solvent Requirements | High | Minimal |

| Yield Efficiency | 75-85% | 85-95% |

The mechanistic pathway involves initial nucleophilic attack of the mesitylamine nitrogen on the electrophilic carbon of phosgene, forming an intermediate carbamoyl chloride species [3]. Subsequent thermal treatment promotes the elimination of hydrogen chloride, generating the characteristic isocyanate functional group through a concerted mechanism [3].

Non-phosgene Alternative Synthesis Routes

The development of non-phosgene methodologies for 2,4,6-trimethylphenyl isocyanate synthesis has gained significant momentum due to environmental and safety considerations associated with phosgene utilization [3] [5]. These alternative approaches eliminate chloride involvement in the reaction mechanism, simplifying separation and purification operations while enhancing overall product quality [3].

Dimethyl carbonate methodology represents a particularly promising non-phosgene route, exploiting the structural similarity between dimethyl carbonate and phosgene while avoiding chloride ion formation [3]. This eco-friendly reagent demonstrates reduced corrosiveness and minimal equipment material requirements compared to traditional phosgene-based processes [3]. The reaction of aromatic amines such as mesitylamine with dimethyl carbonate requires more stringent conditions compared to aliphatic amine substrates, typically necessitating temperatures exceeding 140 degrees Celsius and extended reaction times [3].

Reductive carbonylation approaches utilize carbon monoxide as the carbonylation reagent, directly converting nitro compounds to carbamate intermediates, which subsequently decompose thermally to yield isocyanates [3] [6]. This methodology demonstrates particular effectiveness when applied to nitromesitylene precursors, offering a rational reaction pathway that bypasses phosgene utilization entirely [3] [6]. The process typically employs homogeneous transition metal catalysts including platinum, rhodium, ruthenium, and palladium complexes [3].

Oxidative carbonylation of amine compounds presents another viable alternative, requiring the presence of oxidants such as molecular oxygen, iodine, quinone derivatives, or unsaturated organic substances [3]. The reaction utilizing carbon monoxide and oxygen necessitates careful control due to potential explosive mixtures within specific concentration ranges [3].

Comparative Yields of Non-phosgene Methods

| Synthesis Route | Temperature (°C) | Reaction Time | Typical Yield (%) | Catalyst System |

|---|---|---|---|---|

| Dimethyl Carbonate | 140-190 | 3-10 hours | 85-92 | Metal Oxide |

| Reductive Carbonylation | 80-200 | 1-6 hours | 70-85 | Pd/Rh Complex |

| Oxidative Carbonylation | 100-180 | 2-8 hours | 65-80 | Various Metals |

| Triphosgene Method | 0-25 | 0.5-2 hours | 90-97 | Base Catalyzed |

The triphosgene-mediated approach serves as an effective phosgene substitute, generating isocyanates through reaction with primary amines in the presence of non-nucleophilic bases [7] [8]. This methodology achieves excellent yields ranging from 90 to 97 percent for aromatic amine substrates, with the advantage of simplified purification procedures requiring only extractive workup [8].

Trichloromethyl chloroformate (diphosgene) has demonstrated effectiveness for aromatic isocyanate preparation from corresponding amine hydrochlorides [8]. The reaction proceeds optimally at 0 degrees Celsius in the presence of 1,8-bis(dimethylamino)naphthalene as a non-nucleophilic base, affording isocyanates in good to excellent yields with minimal purification requirements [8].

Catalytic Systems for Isocyanate Formation

The development of efficient catalytic systems for 2,4,6-trimethylphenyl isocyanate formation encompasses diverse transition metal complexes and heterogeneous catalyst systems, each offering distinct advantages in terms of selectivity, activity, and operational convenience [9] [10] [11].

Rhodium-based catalytic systems demonstrate exceptional versatility in isocyanate synthesis, particularly through oxidative cyclization mechanisms involving α,β-unsaturated imines and isocyanate substrates [10]. Phosphoramidite-rhodium complexes provide access to complex heterocyclic products with good yields and high enantioselectivities, utilizing rhodacycle intermediates that undergo reductive elimination to regenerate the active catalyst [10].

Palladium-catalyzed systems excel in reductive carbonylation processes, effectively converting nitroaromatic precursors to isocyanate products through coordinated insertion mechanisms [6] [12]. These systems typically employ carbon monoxide as the reducing agent under elevated pressure conditions, achieving high selectivity for isocyanate formation over competing reduction pathways [6].

Cobalt(III) catalytic systems represent the first examples of earth-abundant metal catalysis for carbon-hydrogen bond addition to isocyanates [11]. The cationic preformed cobalt complex [Cp*Co(C₆H₆)][PF₆]₂ efficiently catalyzes carbon-hydrogen bond additions using multiple heterocycle directing groups, demonstrating broad scope for aromatic and alkyl isocyanates with excellent functional group compatibility [11].

Catalytic System Performance Data

| Catalyst Type | Operating Temperature (°C) | Pressure (atm) | Turnover Frequency (h⁻¹) | Selectivity (%) |

|---|---|---|---|---|

| Rh-Phosphoramidite | 110 | 1 | 15-25 | 85-94 |

| Pd-Carbonylation | 120-200 | 10-50 | 8-20 | 78-88 |

| Co(III)-Cp* | 80-120 | 1 | 12-30 | 80-92 |

| Ni-Fe₂O₃ | 160-220 | 1 | 5-15 | 70-85 |

Nickel-promoted magnetic iron oxide catalysts provide an environmentally benign approach for carbamate synthesis, serving as isocyanate precursors [5]. These heterogeneous catalysts demonstrate easy isolation using external magnetic fields and exhibit excellent recyclability without deactivation over multiple reaction cycles [5]. The catalytic activity derives from synergistic interactions between nickel and iron species, creating specific basic sites that promote carbamate formation through substituted urea intermediates [5].

Ionic liquid catalytic systems offer substantial advantages for isocyanate synthesis due to their high thermal stability, negligible volatility, and reusability characteristics [13]. The combination of ultrafine powder metal oxides with ionic liquid media demonstrates universal applicability in catalyzing carbamate decomposition to yield isocyanates [13]. Bismuth oxide/iron oxide catalyst systems in ionic liquid media achieve yields exceeding 91 percent at 190 degrees Celsius within two-hour reaction periods [13].

The mechanistic understanding of catalytic isocyanate formation reveals that carboxylate catalysts function as precatalysts, undergoing irreversible reaction with aromatic isocyanates to form deprotonated amide species [9]. These strongly nucleophilic and basic species serve as the actual catalysts during nucleophilic anionic trimerization processes [9].

Purification Techniques and Yield Optimization

The purification of 2,4,6-trimethylphenyl isocyanate requires specialized techniques due to the compound's inherent reactivity and sensitivity to moisture and temperature variations [14] [15] [16]. Industrial purification processes typically employ multi-stage distillation systems incorporating thin-film evaporators and fractional distillation columns to achieve high purity products [14] [16].

Thin-film evaporation represents the primary separation technique for crude isocyanate purification, effectively separating the pure isocyanate from high-boiling impurities and non-volatile polymer-type residues [14] [16]. The process operates under vacuum conditions ranging from 1 to 120 millibar at temperatures between 90 to 170 degrees Celsius, preferentially maintaining temperatures between 100 to 160 degrees Celsius for optimal separation efficiency [16].

The purification sequence typically involves initial solvent removal followed by crude isocyanate distillation in the thin-film evaporator residue [16]. This approach enables partial separation of unwanted medium boilers, including colored impurities and components with boiling points intermediate between the isocyanate and solvent [16]. The separated isocyanate-solvent mixture undergoes recycling to the solvent removal stage or separate evaporation for isocyanate concentration [16].

Purification Process Parameters

| Purification Stage | Temperature (°C) | Pressure (mbar) | Residence Time | Recovery Yield (%) |

|---|---|---|---|---|

| Solvent Removal | 80-120 | 50-200 | 30-60 min | 95-98 |

| Crude Distillation | 100-160 | 1-100 | 15-45 min | 90-95 |

| Final Purification | 80-320 | 0.1-40 | 10-30 min | 85-92 |

| Residue Processing | 200-280 | 0.5-20 | Variable | 80-88 |

Color stabilization techniques employ specific treating agents including metal salts of mercaptobenzothiazole, dithiocarbamic acid derivatives, alkyl-substituted phenols, thio-bisphenols, and triaryl phosphites [15]. These agents undergo thermal treatment with the isocyanate at temperatures exceeding 100 degrees Celsius, effectively converting coloring impurities into tar-like substances that are subsequently removed during distillation [15].

High-performance liquid chromatography methodologies enable precise analysis and purification of isocyanate species through customized gradient programs [17]. The separation optimization typically employs mobile phases consisting of acetonitrile-buffer mixtures with pH adjustments ranging from 1.6 to 6.0, enabling effective resolution of isocyanate products and impurities [17].

Dynamic falling film melt crystallization represents an advanced purification technique particularly effective for isomer separation [18]. This methodology achieves purities exceeding 99.3 percent with yields around 50.8 percent for specific isocyanate isomers through controlled crystallization processes that exploit differences in molecular symmetry and electrostatic potential energy [18].

Molecular dynamics simulations reveal that the success of melt crystallization depends on the formation of stable crystal structures through polar attractions between isocyanate groups [18]. The attachment energy model demonstrates that specific crystal surfaces facilitate easier crystal formation, contributing to enhanced separation efficiency [18].

Scalability Challenges in Industrial Production

The industrial-scale production of 2,4,6-trimethylphenyl isocyanate faces numerous technical and economic challenges that significantly impact commercial viability and process optimization [19] [20] [21] [22]. Equipment design considerations become paramount when scaling from laboratory to industrial production levels, particularly regarding materials of construction and process containment systems [21].

Corrosion resistance represents a critical challenge in large-scale isocyanate production, as the highly reactive nature of both starting materials and products necessitates specialized metallurgy and protective coatings [21]. The strong acid byproducts, particularly hydrochloric acid from phosgene-based processes, require comprehensive corrosion management strategies throughout the production facility [21].

Process integration complexities arise from the need to coordinate multiple reaction stages while maintaining strict temperature and pressure control across large-scale equipment [2] [22]. Continuous production methods utilizing multi-stage reactor systems require sophisticated process control systems to manage dynamic mixers, multiple reactors, and material separation apparatus with precise pressure differentials [2].

Heat management becomes increasingly challenging at industrial scales due to the highly exothermic nature of isocyanate formation reactions [3] [22]. Large-scale heat removal systems must accommodate rapid heat generation while preventing temperature excursions that could lead to uncontrolled reactions or product degradation [22].

Industrial Production Scale Considerations

| Production Scale | Capacity (tons/year) | Capital Investment | Operating Costs | Energy Consumption |

|---|---|---|---|---|

| Pilot Scale | 10-100 | $2-5 million | High per unit | 150-200 kWh/kg |

| Commercial | 1,000-10,000 | $50-150 million | Moderate | 80-120 kWh/kg |

| Large Scale | 50,000-250,000 | $300-800 million | Low per unit | 60-90 kWh/kg |

Environmental compliance requirements significantly impact industrial scalability, as isocyanate production facilities must implement comprehensive emission control systems and waste treatment capabilities [20] [22]. Stringent regulations regarding volatile organic compound emissions and workplace exposure limits necessitate substantial investments in containment and air treatment systems [22].

Economic considerations include raw material logistics, particularly for phosgene-based processes where transportation and storage of hazardous materials require specialized infrastructure [21] [22]. The global isocyanate market, valued at approximately 16.2 billion United States dollars in 2024 and projected to reach 22.7 billion by 2031, demonstrates continued growth potential despite production challenges [22].

Technological advancement initiatives focus on developing more efficient production methods that reduce energy consumption and environmental impact [19] [20]. Bio-based feedstock integration represents an emerging trend, with companies investing in renewable raw material processing and cost-effective production methods to improve scalability and economic feasibility [20].

Supply chain resilience has become increasingly important for industrial-scale production, particularly considering the concentration of production capacity in specific geographic regions [22]. Asia-Pacific markets demonstrate the fastest growth rates, driven by rapid industrialization and infrastructure development, necessitating regional production capacity expansion [22].

The thermodynamic properties of 2,4,6-trimethylphenyl isocyanate represent a significant gap in the current literature. Despite extensive searches through chemical databases and research publications, no direct experimental measurements of the standard enthalpy of formation (ΔHf°) or standard entropy (S°) for this compound have been reported [1] [2] [3].

Standard Enthalpy of Formation

While specific ΔHf° data for 2,4,6-trimethylphenyl isocyanate is unavailable, related research on isocyanate thermochemistry provides valuable context. Studies on phenyl isocyanate and methylene diphenyl diisocyanate have established computational approaches for estimating formation enthalpies. Thangaraj et al. reported standard enthalpy of formation values for related aromatic isocyanates, including phenyl isocyanate derivatives, using G3MP2B3 model chemistry [4]. Group additivity methods suggest that the presence of three methyl substituents on the benzene ring would modify the formation enthalpy compared to the parent phenyl isocyanate.

The computational estimation of ΔHf° for 2,4,6-trimethylphenyl isocyanate can be approached through density functional theory calculations using established protocols. The G4MP2 quantum chemical method has demonstrated chemical accuracy for thermodynamic predictions of organic molecules [5]. Based on structural analogy with related compounds, the estimated gas-phase standard enthalpy of formation is likely in the range of -50 to -100 kJ/mol, though experimental verification remains necessary.

Standard Entropy

Standard entropy measurements for 2,4,6-trimethylphenyl isocyanate are similarly absent from the literature. The molecular structure, featuring a substituted aromatic ring with an isocyanate functional group, suggests significant rotational and vibrational contributions to the entropy. The three methyl substituents introduce additional conformational flexibility compared to simpler aromatic isocyanates.

Computational approaches using statistical thermodynamics can provide reasonable estimates of S° values. The rigid-rotor harmonic-oscillator approximation, combined with electronic structure calculations, offers a pathway for entropy prediction. Based on molecular size and structural complexity, the standard entropy is estimated to be approximately 350-400 J/(mol·K), though this requires experimental validation.

Solubility Parameters in Organic Media

The solubility behavior of 2,4,6-trimethylphenyl isocyanate in organic solvents reflects its molecular structure and chemical reactivity. The compound demonstrates good solubility in non-protic organic solvents while showing characteristic isocyanate reactivity with nucleophilic solvents [1] [2] [3].

Experimental Solubility Observations

Commercial sources and synthetic literature indicate that 2,4,6-trimethylphenyl isocyanate is readily soluble in aromatic hydrocarbons such as toluene and benzene [6] [7]. The compound also dissolves effectively in chlorinated solvents including dichloromethane and chloroform. This solubility pattern aligns with expectations for aromatic compounds bearing electron-withdrawing functional groups.

The compound exhibits moisture sensitivity and undergoes hydrolysis in aqueous media, forming the corresponding amine and carbon dioxide [1] [2] [3]. This reactivity effectively precludes the use of protic solvents and necessitates anhydrous conditions for handling and storage.

Hansen Solubility Parameters

While experimentally determined Hansen solubility parameters (HSP) for 2,4,6-trimethylphenyl isocyanate are not available in the literature, theoretical estimation methods provide valuable insights. The Hansen solubility parameter system employs three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters [8] [9].

Based on structural analysis and group contribution methods, estimated Hansen parameters for 2,4,6-trimethylphenyl isocyanate are:

- δD ≈ 18-20 MPa^0.5 (dispersion component from aromatic ring)

- δP ≈ 8-12 MPa^0.5 (polar contribution from isocyanate group)

- δH ≈ 2-4 MPa^0.5 (limited hydrogen bonding capability)

These estimated values suggest compatibility with moderately polar, non-protic solvents and limited miscibility with highly polar or protic media.

Phase Behavior and Thermal Stability Analysis

The phase behavior and thermal stability of 2,4,6-trimethylphenyl isocyanate have been characterized through basic physicochemical measurements, though comprehensive thermal analysis remains limited in the literature.

Melting and Boiling Points

Experimental data consistently report the melting point of 2,4,6-trimethylphenyl isocyanate as 43-48°C, with the compound existing as a crystalline solid at room temperature [1] [2] [10]. The boiling point is documented as 218-220°C at atmospheric pressure, indicating moderate volatility [1] [2] [10].

The relatively low melting point suggests weak intermolecular interactions in the solid state, likely dominated by van der Waals forces between the aromatic rings and methyl substituents. The isocyanate functional group may participate in weak dipole-dipole interactions but does not engage in hydrogen bonding that would significantly elevate the melting point.

Thermal Stability Assessment

The thermal stability of 2,4,6-trimethylphenyl isocyanate is limited by the inherent reactivity of the isocyanate functional group. While stable under ambient conditions when protected from moisture, the compound begins to decompose at elevated temperatures [11] [12]. The flash point of 104°C (219°F) provides a practical upper limit for safe handling under atmospheric conditions [1] [2] [10].

Thermal decomposition pathways for aromatic isocyanates typically involve isocyanate group degradation, potentially forming amines, carbon dioxide, and various organic products. The presence of methyl substituents may influence decomposition kinetics by providing alternative reaction pathways or altering the electronic environment of the isocyanate group.

Research on related isocyanate compounds suggests that thermal degradation often proceeds through multiple mechanistic pathways, including cyclotrimerization to form isocyanurates and hydrolysis reactions with trace moisture [13] [14]. Quantitative thermal analysis using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would provide valuable kinetic and thermodynamic data for decomposition processes.

Surface Tension and Interfacial Properties

The surface tension and interfacial properties of 2,4,6-trimethylphenyl isocyanate present unique measurement challenges due to the compound's high chemical reactivity. Standard tensiometric methods are complicated by the tendency of isocyanate groups to react with moisture and contaminants at interfaces.

Surface Tension Considerations

Direct measurement of surface tension for 2,4,6-trimethylphenyl isocyanate has not been reported in the literature, likely due to experimental difficulties associated with the compound's reactivity. The presence of the isocyanate functional group creates a highly electrophilic surface that readily reacts with nucleophiles, including water vapor and organic contaminants.

Theoretical estimation of surface tension can be approached through group contribution methods, considering the contributions of the aromatic ring system, methyl substituents, and isocyanate functional group. Based on structural analogy with related aromatic compounds, the surface tension is estimated to be in the range of 25-35 mN/m at 25°C, though experimental verification remains challenging.

Interfacial Behavior

The interfacial properties of 2,4,6-trimethylphenyl isocyanate are dominated by its chemical reactivity rather than physical interactions. At solid-liquid interfaces, the compound tends to undergo surface reactions with hydroxyl groups, amines, and other nucleophilic sites present on substrate surfaces [15] [16].

Contact angle measurements, which would provide insight into wetting behavior, are similarly complicated by surface reactions. The reactive nature of the isocyanate group means that apparent contact angles are influenced by chemical modification of both the liquid and substrate during the measurement process.

Studies on related isocyanate compounds suggest that interfacial behavior is strongly dependent on substrate chemistry and environmental conditions. The formation of surface reaction products can dramatically alter wetting characteristics and adhesion properties over time [17] [18].

Computational Prediction of Physicochemical Parameters

Computational chemistry provides valuable tools for predicting the physicochemical properties of 2,4,6-trimethylphenyl isocyanate, particularly where experimental data is limited or difficult to obtain due to the compound's reactivity.

Quantum Chemical Calculation Methods

Density functional theory (DFT) calculations have proven effective for predicting properties of isocyanate compounds. The B3LYP functional, combined with appropriate basis sets such as 6-311G(d,p) or def2-TZVP, provides reliable molecular geometries and electronic properties [19] [20] [21].

Advanced computational protocols such as the G4MP2 method offer chemical accuracy for thermodynamic property predictions. These approaches combine high-level ab initio calculations with empirical corrections to achieve mean absolute deviations typically within 1-2 kcal/mol for formation enthalpies [5].

Molecular Modeling Applications

Molecular dynamics simulations using appropriately parameterized force fields can predict transport properties such as diffusion coefficients and viscosities. Recent work has developed specialized force field parameters (GAFF-IC) for isocyanate-containing molecules, improving the accuracy of molecular simulations [22].

Quantum chemical calculations have been particularly valuable for understanding reaction mechanisms involving isocyanate compounds. Studies of phenyl isocyanate reactivity have employed intrinsic reaction coordinate calculations and transition state searches to elucidate reaction pathways [20] [23].

QSAR and Structure-Property Relationships

Quantitative structure-activity relationship (QSAR) modeling provides a framework for predicting properties based on molecular descriptors. For isocyanate compounds, descriptors related to molecular size, electronic properties, and steric effects have proven most relevant [24].

Group contribution methods offer another computational approach for property estimation. These methods decompose molecular properties into contributions from functional groups and structural features, allowing prediction of properties for new compounds based on known data for related molecules [4] [25].

XLogP3

GHS Hazard Statements

H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant